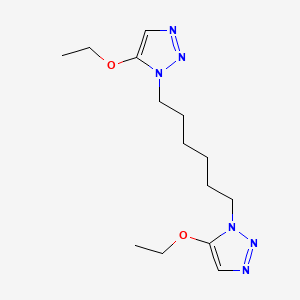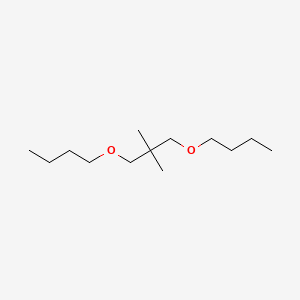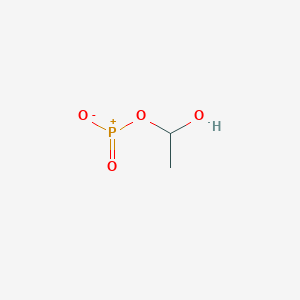
(1-Hydroxyethoxy)(oxo)phosphaniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethoxy)(oxo)phosphaniumolate is a chemical compound with the molecular formula C2H5O4P. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of a hydroxyethoxy group and an oxo group attached to a phosphaniumolate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethoxy)(oxo)phosphaniumolate typically involves the reaction of appropriate phosphorus-containing precursors with hydroxyethoxy reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethoxy)(oxo)phosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction can produce hydroxyphosphorus derivatives.
Applications De Recherche Scientifique
(1-Hydroxyethoxy)(oxo)phosphaniumolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1-Hydroxyethoxy)(oxo)phosphaniumolate exerts its effects involves interactions with molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, while the oxo group may engage in coordination with metal ions or other species. These interactions can modulate the activity of enzymes, receptors, or other biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Hydroxyethoxy)(oxo)phosphoniumolate
- (1-Hydroxyethoxy)(oxo)phosphinate
- (1-Hydroxyethoxy)(oxo)phosphonate
Uniqueness
(1-Hydroxyethoxy)(oxo)phosphaniumolate is unique due to its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
92835-73-9 |
|---|---|
Formule moléculaire |
C2H5O4P |
Poids moléculaire |
124.03 g/mol |
Nom IUPAC |
1-hydroxyethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C2H5O4P/c1-2(3)6-7(4)5/h2-3H,1H3 |
Clé InChI |
JRXZNNHUCYZSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(O)O[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
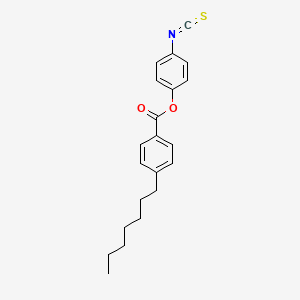
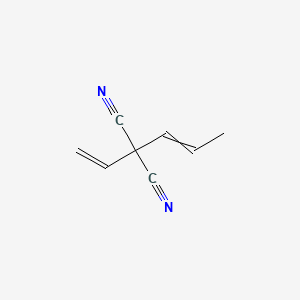
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
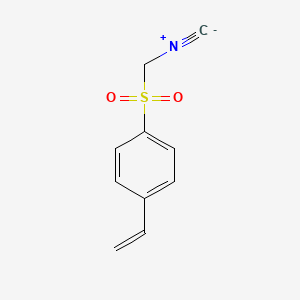
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
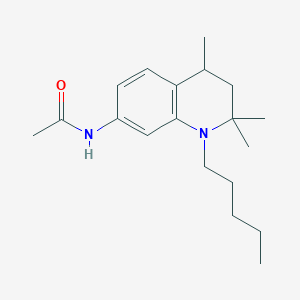
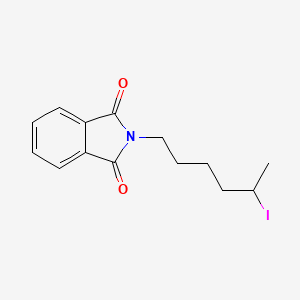
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

